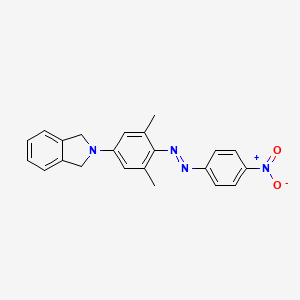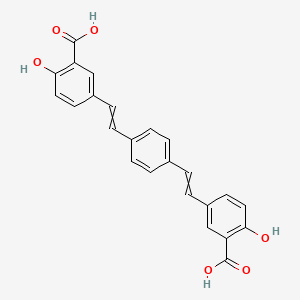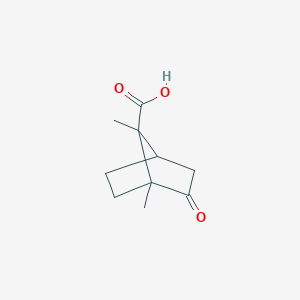
13-oxotriacontanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-oxotriacontanoic Acid is a long-chain fatty acid with the molecular formula C30H58O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-oxotriacontanoic Acid typically involves the oxidation of triacontanoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the selective oxidation of the terminal carbon atom .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
13-oxotriacontanoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 13-hydroxytriacontanoic Acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: 13-hydroxytriacontanoic Acid.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
13-oxotriacontanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of 13-oxotriacontanoic Acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-oxotriacontanoic Acid: Similar in structure but with the ketone group at the 11th position.
13-oxotetracosanoic Acid: A shorter-chain analog with similar chemical properties.
13-oxooctadecanoic Acid: Another shorter-chain analog with distinct biological activities
Uniqueness
13-oxotriacontanoic Acid is unique due to its long carbon chain and specific positioning of the ketone group, which imparts distinct chemical and biological properties. Its rarity and specialized applications make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
96338-27-1 |
|---|---|
Formule moléculaire |
C30H58O3 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
13-oxotriacontanoic acid |
InChI |
InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-29(31)27-24-21-18-15-13-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33) |
Clé InChI |
SAHQPNBMNILGOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)





